molecular formula C10H16O B13028336 (6R)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-enol

(6R)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-enol

Cat. No.: B13028336
M. Wt: 152.23 g/mol
InChI Key: OLAKPNFIICOONC-YHMJZVADSA-N
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Description

(6R)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-enol is a chiral organic compound with a cyclohexene ring structure The compound features a hydroxyl group, a methyl group, and a prop-1-en-2-yl group attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-enol can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of a precursor compound, such as a cyclohexadiene derivative, in the presence of a chiral catalyst to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, utilizing high-pressure hydrogenation reactors and chiral catalysts to achieve high yields and enantiomeric purity. The choice of catalyst and reaction conditions is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(6R)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-enol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce a different alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, fragrances, or materials.

Mechanism of Action

The mechanism of action of (6R)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-enol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (6S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-enol: The enantiomer of the compound with different stereochemistry.

    3-Methylcyclohex-2-enol: Lacks the prop-1-en-2-yl group.

    6-(Prop-1-en-2-yl)cyclohex-2-enol: Lacks the methyl group.

Uniqueness

(6R)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-enol is unique due to its specific stereochemistry and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9-11H,1,4-5H2,2-3H3/t9-,10?/m1/s1

InChI Key

OLAKPNFIICOONC-YHMJZVADSA-N

Isomeric SMILES

CC1=CC([C@H](CC1)C(=C)C)O

Canonical SMILES

CC1=CC(C(CC1)C(=C)C)O

Origin of Product

United States

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